Watermelon ketone

Description

Properties

IUPAC Name |

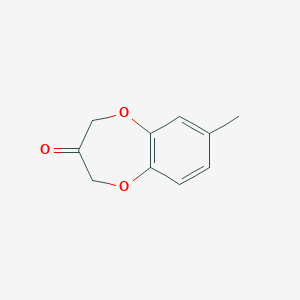

7-methyl-1,5-benzodioxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUIQEBPZIHZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047165 | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28940-11-6 | |

| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzodioxepinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZODIOXEPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Profile of Calone 1951: A Technical Guide

Introduction: Calone 1951, chemically known as 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a synthetic ketone that revolutionized the fragrance industry with its distinctive and powerful marine, ozonic character.[1] First synthesized in 1966 by Pfizer chemists during research into tranquilizers, its unique olfactory properties were a serendipitous discovery.[1][2] Commercialized by Firmenich, Calone 1951 became the cornerstone of the "aquatic" or "marine" fragrance family that gained immense popularity in the 1990s.[1][3] Its scent is often described as a "sea-breeze" note with nuances of fresh ozone, watermelon, and subtle floral overtones.[2][4] This guide provides an in-depth overview of the chemical and physical properties of Calone 1951, its synthesis, and standard experimental protocols for its characterization, aimed at researchers, chemists, and professionals in drug development and fragrance science.

Chemical and Physical Properties

Calone 1951 is a white to off-white crystalline solid at room temperature.[1] Its chemical stability under normal storage conditions is good, though it may discolor when exposed to heat.[1] The key physicochemical properties of Calone 1951 are summarized in the table below, compiled from various sources.

Table 1: Physicochemical Properties of Calone 1951

| Property | Value | References |

| IUPAC Name | 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one | [5][6] |

| Synonyms | Calone 1951, Watermelon Ketone, Methylbenzodioxepinone | [1][3][4] |

| CAS Number | 28940-11-6 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][6][7] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Odor Profile | Intense marine, ozonic, "sea-breeze," with watermelon notes | [2][4] |

| Melting Point | 35 - 41 °C | [1][5] |

| Boiling Point | ~250 - 300 °C (decomposes) | [1][5] |

| Solubility in Water | Low (471.5 mg/L at 25°C, estimated) | [1] |

| Solubility in Solvents | Soluble in organic solvents like ethanol (B145695) and acetone | [1][5] |

| Vapor Pressure | 0.05 Pa (at 20°C) / 0.87 Pa (at 25°C) | [5][8] |

| Flash Point | >100 °C | [8] |

| Density | ~1.35 g/cm³ (at 21.6°C) | [5] |

| logP (Octanol/Water) | ~2.0 - 2.4 | [1] |

Synthesis of Calone 1951

The most common synthesis route for Calone 1951 starts from 4-methylcatechol (B155104) and involves a three-step process: a Williamson ether synthesis, followed by a Dieckmann condensation, and finally a hydrolysis and decarboxylation step.[9][10][11] The use of potassium iodide (KI) as a catalyst in the initial step has been shown to significantly improve the yield.[9][11]

Caption: Synthesis pathway of Calone 1951 from 4-methylcatechol.

Experimental Protocols

While specific, detailed industrial protocols for the characterization of Calone 1951 are proprietary, standard laboratory procedures are applicable. A general workflow for the synthesis and characterization is outlined below.

Synthesis from 4-Methylcatechol and Methyl Bromoacetate

This protocol is based on the literature describing a KI-catalyzed synthesis.[9][11]

-

Williamson Ether Synthesis:

-

To a solution of 4-methylcatechol in acetone, add finely powdered potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

-

Add methyl bromoacetate to the mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 4-methylcatechol dimethylacetate (MCDA).

-

Purify the MCDA by recrystallization or column chromatography.

-

-

Dieckmann Condensation:

-

Dissolve the purified MCDA in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as sodium hydride (NaH) or sodium metal, portion-wise at a controlled temperature.

-

Stir the mixture at room temperature or with gentle heating until the intramolecular cyclization is complete.

-

Carefully quench the reaction with a proton source (e.g., acetic acid or a dilute aqueous acid).

-

-

Hydrolysis and Decarboxylation:

-

To the crude product from the previous step, add an aqueous acid solution (e.g., dilute sulfuric acid or phosphoric acid).

-

Heat the mixture to reflux to facilitate both the hydrolysis of the ester and the subsequent decarboxylation.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, Calone 1951, by vacuum distillation or recrystallization.

-

Characterization Workflow

The identity and purity of the synthesized Calone 1951 would be confirmed through a series of analytical techniques.

Caption: General workflow for the purification and characterization of Calone 1951.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.2 ppm). Due to the methyl and dioxepin ring substitutions, these protons will appear as a singlet (or narrow doublet), a doublet, and a doublet of doublets, reflecting their coupling patterns.

-

Methylene (B1212753) Protons (-O-CH₂-C=O) (2H): A singlet is expected for the two protons adjacent to both an ether oxygen and the ketone group, likely in the range of ~4.5-4.8 ppm.

-

Methylene Protons (-Ar-O-CH₂-) (2H): Another singlet is expected for the two benzylic ether protons, likely appearing around ~4.2-4.5 ppm.

-

Methyl Protons (3H): A sharp singlet for the aromatic methyl group protons will be present in the upfield region, around ~2.2-2.4 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of a ketone, is expected around ~200-210 ppm.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-150 ppm). Two of these will be quaternary carbons (C-O and C-CH₃), and four will be CH carbons.

-

Methylene Carbons (2C): Two signals for the methylene carbons in the dioxepin ring are expected in the range of ~70-80 ppm.

-

Methyl Carbon (1C): An upfield signal for the methyl carbon is expected around ~20-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-O-C Stretch: Strong bands corresponding to the aryl-alkyl ether stretching vibrations will be present in the region of ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric).

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple bands in the ~1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of small molecules like CO (m/z = 150) and cleavage of the dioxepin ring, leading to characteristic fragment ions. A benzylic cleavage could result in a prominent tropylium-like ion.

Reactivity and Stability

Calone 1951 demonstrates good chemical stability under standard conditions, making it suitable for a wide range of applications in perfumery and consumer products.[1] However, prolonged exposure to heat can lead to discoloration.[1] The molecule contains a ketone functional group and ether linkages, which are its primary sites of reactivity. It can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol) or oxidation under harsh conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions.

Conclusion

Calone 1951 remains a significant molecule in the landscape of synthetic fragrance ingredients. Its well-defined chemical properties, including its low volatility and distinct molecular structure, are directly responsible for its powerful and tenacious marine odor profile. The synthesis, while multi-step, is robust and allows for the production of this unique compound. The analytical characterization, though reliant on standard organic chemistry techniques, requires careful application to ensure the high purity demanded for fragrance applications. This guide provides a foundational technical overview for scientists and researchers working with or exploring the unique chemical space of benzodioxepinone-based aroma chemicals.

References

- 1. grokipedia.com [grokipedia.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Calone - Wikipedia [en.wikipedia.org]

- 4. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one | The Fragrance Conservatory [fragranceconservatory.com]

- 5. chemcess.com [chemcess.com]

- 6. molport.com [molport.com]

- 7. Methyl benzodioxepinone | C10H10O3 | CID 120101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perfumers Apprentice - Calone 1951® (Firmenich) ** [shop.perfumersapprentice.com]

- 9. KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951® | Semantic Scholar [semanticscholar.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Olfactory World of Synthetic Watermelon Ketone

A Technical Guide for Researchers and Drug Development Professionals

Synthetic watermelon ketone, commercially known as Calone 1951®, is a pivotal aroma chemical that has defined a generation of aquatic and ozonic fragrances. Its unique olfactory profile, reminiscent of a fresh sea breeze with subtle fruity undertones, has made it a subject of significant interest in the fields of perfumery, sensory science, and chemical research. This technical guide provides an in-depth exploration of the olfactory characteristics of synthetic this compound, detailing its chemical properties, sensory perception, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

Synthetic this compound, with the chemical name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a white to off-white crystalline solid at room temperature.[1][2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior and stability.

| Property | Value | References |

| Chemical Name | 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one | [2] |

| Synonyms | Calone 1951®, this compound, Methylbenzodioxepinone | [2][3] |

| CAS Number | 28940-11-6 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |

| Molecular Weight | 178.18 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 35-41 °C | [2] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; Insoluble in water | [4] |

Olfactory Profile: A Symphony of Marine and Fruity Notes

The odor of synthetic this compound is complex and multifaceted, characterized by a dominant marine and ozonic accord, complemented by fresh, green, and fruity nuances, most notably watermelon.[5][6][7] Its powerful and diffusive nature allows it to impart a distinct "sea-breeze" effect in fragrance compositions.[3][4] The olfactory profile is often described using a variety of descriptors, each contributing to its unique sensory perception.

A detailed breakdown of its odor profile is presented below:

| Odor Descriptor | Description | References |

| Marine/Oceanic | The primary and most characteristic note, evoking the scent of the sea and ocean air. | [3][5] |

| Ozonic | A fresh, clean, and airy quality, often associated with the smell after a thunderstorm. | [3][5] |

| Watermelon/Melon | A distinct fruity note reminiscent of fresh watermelon or melon rind. | [6][7] |

| Fresh | A general descriptor for its clean and invigorating character. | [5][6] |

| Green | Subtle green notes that add to its natural and fresh quality. | [5][7] |

| Phenolic | A minor, slightly medicinal or chemical nuance. | [6] |

The odor strength of this compound is considered high, and it is recommended to be evaluated in a diluted solution (typically 10% or less in a suitable solvent like dipropylene glycol) to fully appreciate its nuanced character.[5] It also exhibits high substantivity, lasting for over 600 hours on a smelling strip at a 10% dilution.[5] One of the most remarkable properties of Calone is its extremely low odor detection threshold, which has been reported to be as low as 0.031 nanograms per liter of air.[8]

Experimental Protocols for Olfactory Evaluation

The characterization of the olfactory properties of synthetic this compound relies on a combination of instrumental and sensory analysis techniques. These methods provide both qualitative and quantitative data on its odor profile.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. In this method, the sample is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is then split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained sensory analyst sniffs the eluting compounds and describes their odor.

A generalized workflow for GC-O analysis is as follows:

Caption: A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panel evaluation is a critical component in understanding the human perception of an aroma chemical. A trained panel of assessors evaluates the odor of the substance based on a set of predefined descriptors and intensity scales.

A typical protocol for the sensory evaluation of a fragrance raw material involves the following steps:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and rate the intensity of various odor descriptors.[1]

-

Sample Preparation: The synthetic this compound is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol).[5]

-

Evaluation Procedure: Samples are presented to the panelists on smelling strips in a controlled environment (odor-free, controlled temperature and humidity).[9]

-

Data Collection: Panelists rate the intensity of each odor descriptor (e.g., marine, ozonic, watermelon) on a labeled magnitude scale.

-

Data Analysis: The collected data is statistically analyzed to generate a sensory profile of the aroma chemical.

The following diagram illustrates a typical workflow for sensory panel evaluation:

Caption: A typical workflow for sensory panel evaluation of a fragrance material.

Olfactory Signaling Pathways

The perception of synthetic this compound begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific human olfactory receptors that are activated by this compound have not been definitively identified in publicly available literature, research on marine odorants suggests that the 7-alkyl group in Calone 1951 is crucial for its characteristic marine scent.[10] This indicates that the shape and chemical properties of this part of the molecule are key to its binding with specific olfactory receptors.

The general mechanism of olfactory signal transduction is as follows:

-

Odorant Binding: Molecules of synthetic this compound bind to specific olfactory receptors on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding activates a G-protein (Gαolf) coupled to the receptor.

-

Second Messenger Cascade: The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺).

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, and if the threshold is reached, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the marine and watermelon-like aroma.

The following diagram illustrates this signaling pathway:

Caption: A simplified diagram of the olfactory signal transduction pathway.

References

- 1. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 2. Calone - Wikipedia [en.wikipedia.org]

- 3. Calone (28940-11-6) — Premium Marine Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound CAS 28940-11-6-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. This compound, 28940-11-6 [thegoodscentscompany.com]

- 6. de-kruiderie.nl [de-kruiderie.nl]

- 7. parchem.com [parchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pac.gr [pac.gr]

- 10. researchgate.net [researchgate.net]

The Elusive Presence of Benzodioxepinone Derivatives in the Plant Kingdom: A Technical Review

A comprehensive review of scientific literature reveals a significant scarcity of evidence for the natural occurrence of benzodioxepinone derivatives in plants. While the broader class of compounds known as benzodiazepines has been reported in some plant species, the specific benzodioxepinone chemical scaffold appears to be predominantly of synthetic origin. This technical guide summarizes the current state of knowledge, highlighting the synthetic nature of the most prominent benzodioxepinone, Calone 1951, and exploring the limited and adjacent findings in natural sources.

Natural Occurrence: A Near Absence of Evidence

Extensive database searches and literature reviews have failed to identify substantial evidence of benzodioxepinone derivatives as naturally occurring secondary metabolites in the plant kingdom. The vast body of research on phytochemicals does not currently include this particular class of compounds.

It is important to distinguish benzodioxepinones from benzodiazepines, a different class of compounds that have been identified in trace amounts in plants like Artemisia dracunculus and Solanum tuberosum. While structurally related through a seven-membered heterocyclic ring, they belong to distinct chemical classes.

A related structure, a dibenzo[b,e][1][2]dioxepine, is found in the lichen-derived depsidone, Pannarin. However, this again represents a different chemical class and is not a benzodioxepinone.

The Synthetic Realm: The Case of Calone 1951

The most well-documented and commercially significant benzodioxepinone is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, widely known by its trade name, Calone 1951. This compound is a synthetic fragrance ingredient and is not known to occur naturally.[1][2]

Discovery and Synthesis:

Calone 1951 was discovered by Pfizer in 1966 and has been used in the fragrance industry since the 1980s to impart a fresh, "sea-breeze" or "watermelon" aroma.[3][4] Its synthesis is a multi-step chemical process and is not a product of any known plant biosynthetic pathway.

A general synthetic workflow for benzodioxepinone analogues is depicted below.

References

Spectroscopic Analysis of Watermelon Ketone: A Technical Guide

Introduction

Watermelon Ketone, chemically known as 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, is a synthetic fragrance ingredient prized for its unique fresh, ozonic, and marine aroma with watermelon undertones.[1] Its application spans fine fragrances, personal care products, and cosmetics. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use in these consumer products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Molecular Structure

Chemical Name: 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one CAS Number: 28940-11-6[2] Molecular Formula: C₁₀H₁₀O₃[3] Molecular Weight: 178.18 g/mol

The molecular structure of this compound consists of a methyl-substituted benzene (B151609) ring fused to a seven-membered dioxepinone ring. This unique structure is responsible for its characteristic odor profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and typical values for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | m | 3H | Aromatic protons (H-6, H-8, H-9) |

| ~4.7 | s | 2H | Methylene protons (-O-CH₂-C=O) |

| ~4.2 | s | 2H | Methylene protons (-O-CH₂-Ar) |

| ~2.3 | s | 3H | Methyl protons (-CH₃) |

| Note: Predicted data based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Solvent: CDCl₃. Spectrometer Frequency: 400 MHz. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~207 | Carbonyl carbon (C=O) |

| ~148 | Aromatic carbon (C-5a) |

| ~140 | Aromatic carbon (C-9a) |

| ~138 | Aromatic carbon (C-7) |

| ~128 | Aromatic carbon (C-8) |

| ~122 | Aromatic carbon (C-6) |

| ~118 | Aromatic carbon (C-9) |

| ~75 | Methylene carbon (-O-CH₂-C=O) |

| ~70 | Methylene carbon (-O-CH₂-Ar) |

| ~21 | Methyl carbon (-CH₃) |

| Note: Predicted data based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Solvent: CDCl₃. Spectrometer Frequency: 100 MHz. |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1610, 1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ether) |

| Note: Predicted data based on the functional groups present in 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. |

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - CHO]⁺ |

| 121 | High | [M - C₂H₂O₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| Note: Predicted fragmentation pattern based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Data Analysis:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C=C, and C-H bonds).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD) is ideal for this volatile compound.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Split Ratio: 50:1.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques in structural analysis.

References

The Biosynthesis of C9 Aldehydes and Alcohols in Citrullus lanatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrullus lanatus (watermelon) is a globally significant fruit crop, valued for its refreshing taste and aroma. The characteristic "green" and "fresh" notes of watermelon are largely attributed to a class of volatile organic compounds (VOCs) known as C9 aldehydes and alcohols. These molecules are synthesized via the lipoxygenase (LOX) pathway, a metabolic cascade initiated from the oxidative degradation of polyunsaturated fatty acids. This technical guide provides an in-depth overview of the biosynthesis of C9 aldehydes and alcohols in watermelon, detailing the enzymatic pathways, presenting quantitative data on volatile profiles, and offering comprehensive experimental protocols for the key enzymes involved. The information herein is intended to serve as a valuable resource for researchers in plant biochemistry, food science, and flavor chemistry, as well as for professionals in the drug development sector exploring natural product pathways.

The Lipoxygenase (LOX) Pathway in Citrullus lanatus

The biosynthesis of C9 aldehydes and alcohols in watermelon is a multi-step enzymatic process that begins with the release of polyunsaturated fatty acids from membrane lipids. The primary precursors for C9 volatiles are linoleic acid (C18:2) and linolenic acid (C18:3). The pathway proceeds as follows:

-

Lipoxygenase (LOX) Action : The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic or linolenic acid. In plants, LOX can introduce oxygen at either the 9th or 13th carbon position of the fatty acid backbone, leading to the formation of 9-hydroperoxy or 13-hydroperoxy fatty acids. For the synthesis of C9 compounds, the key intermediates are 9-hydroperoxyoctadecadienoic acid (9-HPOD) from linoleic acid and 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL). Specifically, 9-HPL cleaves the 9-hydroperoxy fatty acids to yield a C9 aldehyde and a C9 oxo-acid. For instance, the cleavage of 9-HPOD results in the formation of (Z)-3-nonenal.

-

Alcohol Dehydrogenase (ADH) Reduction : The C9 aldehydes can be further metabolized, most notably through reduction to their corresponding C9 alcohols. This reaction is catalyzed by alcohol dehydrogenase (ADH), which utilizes NADH or NADPH as a cofactor. For example, (Z)-3-nonenal can be reduced to (Z)-3-nonen-1-ol.

-

Isomerization : Additionally, isomerization reactions can occur, leading to a greater diversity of C9 volatiles. For example, (Z)-3-nonenal can be isomerized to (E)-2-nonenal.

The interplay of these enzymes and the availability of substrates ultimately determine the specific profile of C9 aldehydes and alcohols, which contributes significantly to the characteristic aroma of different watermelon cultivars.

Caption: Biosynthesis pathway of C9 aldehydes and alcohols in Citrullus lanatus.

Quantitative Data on C9 Volatiles in Citrullus lanatus

The composition and concentration of C9 aldehydes and alcohols can vary significantly among different watermelon cultivars and at different stages of fruit development. The following tables summarize the relative abundance of key C9 volatiles identified in various studies. It is important to note that these values are typically reported as a percentage of the total volatile peak area from Gas Chromatography-Mass Spectrometry (GC-MS) analysis and are therefore semi-quantitative.

Table 1: Relative Abundance of Major C9 Aldehydes and Alcohols in Different Watermelon Cultivars

| Compound | Cultivar 'Crimson Sweet' (% Peak Area) | Cultivar 'Petite Perfection' (% Peak Area) | Cultivar 'Fascination' (% Peak Area) |

| (E)-2-Nonenal | 7.4 - 13.0 | 10.6 - 22.5 | 3.3 - 10.8 |

| (E,Z)-2,6-Nonadienal | 5.3 - 9.8 | 16.5 - 28.2 | 5.6 - 13.6 |

| (Z)-6-Nonenal | 2.1 - 6.6 | 2.0 - 11.3 | - |

| Nonanal | 4.4 - 6.0 | - | - |

| (Z)-3-Nonen-1-ol | 8.1 - 12.3 | 16.5 - 28.2 | 12.4 - 23.9 |

| (Z,Z)-3,6-Nonadien-1-ol | 3.4 - 6.0 | - | 7.6 - 21.4 |

Data compiled from multiple sources and represent ranges of reported values.

Table 2: Changes in C9 Volatile Composition During Watermelon Ripening

| Compound | Immature Fruit (Relative Abundance) | Mature Fruit (Relative Abundance) |

| (E,Z)-2,6-Nonadienal | Low | High |

| (E)-2-Nonenal | Low | High |

| (E,Z)-3,6-Nonadien-1-ol | Low | High |

| (Z)-3-Nonen-1-ol | Low | High |

Qualitative trends observed during fruit development.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of C9 volatile biosynthesis in Citrullus lanatus.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C9 Volatiles

This protocol outlines the analysis of C9 aldehydes and alcohols from watermelon flesh.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Homogenize 100 g of fresh watermelon flesh in a blender.

-

Transfer 5 g of the homogenate into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at 40°C for 30 minutes in a water bath with gentle agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Immediately desorb the fiber in the GC injection port.

b. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 230°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 240°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 35-400.

c. Data Analysis

-

Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices (RI) with those of authentic standards.

-

Semi-quantify the compounds by calculating the peak area of each compound and expressing it as a percentage of the total peak area of all identified volatiles.

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-methyl-1,5-benzodioxepin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-1,5-benzodioxepin-3-one, widely known by its trade name Calone 1951®, is a synthetic compound renowned for its characteristic "sea-breeze" or "watermelon" aroma, which has made it a cornerstone of the "marine" fragrance trend in the perfume industry since the 1990s.[1][2] Discovered by Pfizer in 1966, its primary application lies in the formulation of fragrances for a wide range of consumer products.[1][2] While not developed for pharmaceutical applications, its unique seven-membered heterocyclic structure presents an interesting case for conformational analysis. This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of 7-methyl-1,5-benzodioxepin-3-one, drawing upon available spectroscopic and computational data. Due to the absence of a published crystal structure for this specific molecule, this guide also discusses conformational analysis of closely related benzodioxepin analogues to infer its structural properties.

Molecular and Physicochemical Properties

7-methyl-1,5-benzodioxepin-3-one is a white crystalline solid at room temperature.[3] Its fundamental molecular and physicochemical properties, derived from experimental data and computational models, are summarized in the tables below.

Table 1: General Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₃ | [4] |

| IUPAC Name | 7-methyl-1,5-benzodioxepin-3-one | [4] |

| Synonyms | Calone 1951, Watermelon Ketone | [4] |

| CAS Number | 28940-11-6 | [5] |

| Molecular Weight | 178.18 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 37.0 to 41.0 °C | [3] |

| Boiling Point | 91 °C @ 0.2 mmHg | [3] |

| Water Solubility | 13.7 g/L at 20 °C | [3] |

| Density | 1.196 g/cm³ | [3] |

| Flash Point | 129.3 °C | [3] |

| logP (octanol/water) | 1.9 |

Synthesis of 7-methyl-1,5-benzodioxepin-3-one

The synthesis of 7-methyl-1,5-benzodioxepin-3-one has been reported through several routes, most commonly involving the formation of the dioxepin ring from a substituted catechol. A prevalent method is the Williamson ether synthesis followed by an intramolecular Dieckmann condensation.[5][6]

General Synthetic Pathway

The synthesis generally proceeds in three main steps:

-

Etherification: 4-methylcatechol (B155104) is reacted with an appropriate two-carbon electrophile, such as methyl bromoacetate (B1195939), to form the corresponding diether.

-

Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular condensation to form a β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield the final ketone, 7-methyl-1,5-benzodioxepin-3-one.

Experimental Protocol: Synthesis from 4-methylcatechol and Methyl Bromoacetate

This protocol is based on established synthetic routes described in the literature.[5][6]

Step 1: Williamson Ether Synthesis

-

To a solution of 4-methylcatechol in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added.

-

Methyl bromoacetate is then added dropwise to the mixture.

-

The reaction mixture is heated under reflux for several hours to ensure complete dietherification.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

The crude diester is dissolved in an anhydrous solvent (e.g., toluene) and treated with a strong base, such as sodium methoxide, to initiate the intramolecular Dieckmann condensation.

-

The reaction mixture is heated to form the cyclic β-keto ester.

-

The resulting product is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to afford the final product, 7-methyl-1,5-benzodioxepin-3-one.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Molecular Conformation

The seven-membered dioxepin ring of 7-methyl-1,5-benzodioxepin-3-one is not planar and is expected to exist in a dynamic equilibrium of different conformations. In the absence of a crystal structure for the title compound, valuable insight can be gained from conformational studies of closely related analogues.

A key study by Menard and St-Jacques investigated the conformational dynamics of 1,5-benzodioxepin and its 3,3-dimethyl derivative using dynamic ¹H and ¹³C NMR spectroscopy. Their findings suggest that the seven-membered ring of these compounds primarily exists as an equilibrium between a chair (C) and a twist-boat (TB) conformation.

Conformational Analysis by NMR Spectroscopy

The study of the conformational dynamics of benzodioxepin derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures.

Experimental Protocol: Dynamic NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: A solution of the benzodioxepin derivative is prepared in a suitable solvent that remains liquid at low temperatures (e.g., CHF₂Cl).

-

¹H and ¹³C NMR Spectra Acquisition: A series of ¹H and ¹³C NMR spectra are recorded over a range of temperatures, from ambient down to temperatures where the conformational exchange is slow on the NMR timescale (e.g., below coalescence).

-

Spectral Analysis:

-

At high temperatures, the rapid interconversion between conformers leads to time-averaged signals in the NMR spectra.

-

As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals.

-

At the coalescence temperature (Tc), the signals for the individual conformers merge into a single broad peak.

-

Below the coalescence temperature, separate signals for each conformer (e.g., chair and twist-boat) can be observed and assigned.

-

-

Data Interpretation:

-

The relative populations of the conformers can be determined by integrating the signals at low temperatures.

-

The energy barriers for conformational changes (e.g., chair inversion, twist-boat pseudorotation) can be calculated from the coalescence temperature and the chemical shift differences between the exchanging sites.

-

Inferred Conformation of 7-methyl-1,5-benzodioxepin-3-one

Based on the study of analogous compounds, it is highly probable that the seven-membered ring of 7-methyl-1,5-benzodioxepin-3-one also exists in a dynamic equilibrium between chair and twist-boat conformations. The presence of the methyl group on the benzene (B151609) ring and the ketone at the 3-position will influence the exact geometry and the relative populations of these conformers. However, without specific experimental or high-level computational data for the title compound, precise bond lengths, bond angles, and torsional angles cannot be definitively stated.

Table 3: Computed Properties of 7-methyl-1,5-benzodioxepin-3-one

The following table presents computed properties for 7-methyl-1,5-benzodioxepin-3-one, which can provide theoretical insights into its structure.

| Property | Value | Source |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Heavy Atom Count | 13 | [4] |

Structure-Odor Relationship

The molecular structure of 7-methyl-1,5-benzodioxepin-3-one is directly linked to its unique marine fragrance. Structure-odor relationship (SOR) studies on analogues have revealed that modifications to the benzodioxepinone skeleton can significantly alter the perceived scent.[7] The presence and position of the methyl group on the aromatic ring, as well as the ketone functionality, are thought to be crucial for its characteristic odor.[7]

Conclusion

7-methyl-1,5-benzodioxepin-3-one is a molecule of significant interest in the fragrance industry. While its synthesis is well-established, a detailed experimental characterization of its solid-state structure is currently lacking in the public domain. Conformational analysis of related benzodioxepin structures strongly suggests a dynamic equilibrium between chair and twist-boat conformations for the seven-membered ring. Further research, including X-ray crystallographic studies and detailed computational modeling, would be invaluable for a more precise understanding of the three-dimensional structure and its influence on the unique sensory properties of this compound.

References

- 1. fragrantica.com [fragrantica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl benzodioxepinone | C10H10O3 | CID 120101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcess.com [chemcess.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues - RMIT University - Figshare [research-repository.rmit.edu.au]

An In-depth Technical Guide to the Thermochemical Properties of Watermelon Ketone

Introduction

This technical guide serves as a resource for researchers, scientists, and drug development professionals by summarizing the known physicochemical properties of Watermelon Ketone. More importantly, it outlines the established experimental and computational methodologies that can be employed to determine its key thermochemical data, such as enthalpy of formation, heat capacity, and entropy. Understanding these properties is crucial for process optimization, safety assessments, and modeling its behavior in various formulations.

Physicochemical Data of this compound

This compound is a white crystalline solid at room temperature.[4] Its fundamental physical and chemical properties, gathered from various sources, are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 28940-11-6 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [2][5] |

| Appearance | White to light yellow powder/crystals | [5][6][7] |

| Melting Point | 35 - 41 °C | [3][5][8] |

| Boiling Point | 91 °C at 0.2 mmHg | [5][6][9] |

| 267 - 270 °C at 760 mmHg (approx.) | [2][10] | |

| Density | ~1.196 - 1.35 g/cm³ | [5][6][8][10] |

| Vapor Pressure | 0.87 Pa at 25 °C | [5][11] |

| Flash Point | 129.3 - 135 °C | [2][10][11] |

| Water Solubility | 13.7 g/L at 20 °C (low solubility) | [5][6] |

| Solubility | Soluble in ethanol, DMSO, and other organic solvents | [2][6][7] |

Determination of Thermochemical Data: A Proposed Workflow

As specific experimental thermochemical data for this compound is not extensively published, this section outlines a logical workflow for its determination using standard analytical techniques. The relationship between these experimental methods and the desired thermochemical properties is illustrated in the diagram below.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a solid organic compound like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by first measuring the enthalpy of combustion using bomb calorimetry and then applying Hess's Law.[12][13]

Methodology: Isoperibol Bomb Calorimetry

-

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.[14]

-

Apparatus:

-

Isoperibol bomb calorimeter

-

High-pressure oxygen bomb

-

Calorimeter bucket with a known quantity of water

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Ignition system

-

Pellet press

-

-

Protocol:

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.

-

Assembly: The pellet is placed in the crucible inside the bomb. An ignition wire is attached, and a small amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water produced during combustion.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in the calorimeter's water bath. The system is allowed to reach thermal equilibrium. The sample is then ignited.

-

Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

-

Calculation:

-

The gross heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: q_total = C_cal * ΔT.

-

Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.

-

The constant volume heat of combustion (ΔcU°) is calculated per mole of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[12]

-

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH)

Differential Scanning Calorimetry (DSC) is a powerful and rapid technique for measuring heat capacity as a function of temperature and the enthalpy associated with phase transitions like melting.[15][16]

Methodology: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[15] This difference allows for the determination of heat capacity and the energy absorbed or released during thermal events.[17]

-

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Inert purge gas (e.g., nitrogen)

-

-

Protocol:

-

Calibration: The instrument's temperature and heat flow are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan is run against an empty reference pan to obtain the instrumental baseline.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to establish a calibration factor for Cp measurements.

-

Sample Measurement: A known mass of this compound (typically 5-10 mg) is hermetically sealed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

Enthalpy of Fusion (ΔfusH): The endothermic peak corresponding to the melting of this compound is integrated. The area of this peak is directly proportional to the enthalpy of fusion.

-

Heat Capacity (Cp): The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account their respective masses.[18]

-

Standard Molar Entropy (S°)

The absolute entropy of a substance can be determined through two primary routes: calorimetric measurements based on the third law of thermodynamics, or statistical mechanics calculations based on molecular properties.

Methodology 1: Calorimetric Determination

-

Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. By measuring the heat capacity (Cp) from near 0 K up to the standard temperature (298.15 K) and integrating Cp/T with respect to temperature, the standard molar entropy can be calculated. Contributions from any phase transitions (like fusion) must also be included.[19]

-

Protocol: This requires specialized calorimeters capable of operating at cryogenic temperatures. The heat capacity is measured at very small temperature increments.

-

Calculation: S°(T) = ∫(Cp(T)/T)dT from 0 to T, plus ΔH_transition / T_transition for any phase changes.

Methodology 2: Statistical Mechanics Calculation

-

Principle: For an ideal gas, the total entropy can be calculated by summing the contributions from translational, rotational, vibrational, and electronic energy levels.[20][21] These energy levels can be determined from spectroscopic data.

-

Protocol:

-

Spectroscopic Analysis: Obtain the vibrational frequencies of the this compound molecule using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

-

Computational Chemistry: Use quantum chemistry software to calculate the optimized molecular geometry, rotational constants, and vibrational frequencies.

-

Partition Function Calculation: Use the spectroscopic and computational data to calculate the molecular partition functions (translational, rotational, vibrational).

-

-

Calculation: The standard molar entropy is calculated from the partition functions using the fundamental equations of statistical mechanics.[22][23] This method provides a powerful theoretical value to complement experimental results.

References

- 1. foreverest.net [foreverest.net]

- 2. This compound CAS 28940-11-6-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Calone - Wikipedia [en.wikipedia.org]

- 4. ventos.com [ventos.com]

- 5. This compound | 28940-11-6 [chemicalbook.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. This compound, 28940-11-6 [thegoodscentscompany.com]

- 8. chemcess.com [chemcess.com]

- 9. 28940-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Buy calone (EVT-293234) | 28940-11-6 [evitachem.com]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. reddit.com [reddit.com]

- 14. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. infinitalab.com [infinitalab.com]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 19. fiveable.me [fiveable.me]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Insights into Calone 1951: A Technical Guide for Researchers

An in-depth analysis of the molecular structure, conformational preferences, and electronic properties of the iconic marine fragrance molecule, Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), is presented. This guide synthesizes findings from key research, providing a technical resource for scientists and professionals in fragrance research and drug development.

Calone 1951, a synthetic compound renowned for its distinct "sea-breeze" or "watermelon" aroma, has been a subject of interest in structure-odor relationship (SOR) studies.[1][2] Understanding the molecule's three-dimensional structure and electronic characteristics is crucial for elucidating the molecular basis of its unique olfactory properties. This guide delves into the computational chemistry studies that have explored these aspects, offering a summary of the quantitative data and the experimental protocols used in its analysis.

Molecular Geometry and Conformational Analysis

Early computational modeling, including semi-empirical methods and molecular mechanics (MM2 and PM3), has been employed to investigate the conformational preferences of the Calone 1951 skeleton.[1][3] These studies, complemented by analyses of UV absorption spectra, have focused on the geometry of the seven-membered dioxepinone ring and its influence on the overall molecular shape.

A key geometric parameter investigated is the angle of twist (θ) along the bonds between the aromatic ring and the heteroatomic oxygen atoms.[1][2] Modeling studies have indicated that the heterocyclic portion of the benzodioxepinone skeleton predominantly adopts one of two conformations: a stable, rigid chair form or a more flexible skewed pseudo twist-boat conformation.[1][2] The boat conformation is considered to be adopted by only a negligible percentage of the molecules due to steric constraints.[2]

While detailed quantitative data from high-level quantum chemical calculations such as Density Functional Theory (DFT) remains sparsely published in readily accessible formats, the foundational understanding from these earlier models provides a basis for modern computational approaches. The following table summarizes the key conformational findings.

| Computational Method | Key Findings on the Heterocyclic Ring Conformation | Reference |

| Semi-empirical Models & UV Absorption Analysis | Prefers a stable, rigid chair form or a flexible skewed pseudo twist-boat conformation. | [1][2] |

| ChemDraw Models (MM2 and PM3 optimized) | Aromatic substitution significantly influences the geometric conformation of the heterocyclic ring. | [2] |

Experimental Protocols

The synthesis and olfactory analysis of Calone 1951 and its analogues are critical for SOR studies. The following sections detail the methodologies employed in key research.

Synthesis of Calone 1951 Analogues

A general and broadly applicable synthetic pathway for producing substituted benzodioxepinones has been developed to explore the impact of different functional groups on the molecule's odor profile.[2] This multi-step process allows for the creation of a diverse range of analogues for olfactory evaluation.

General Procedure:

-

Etherification: Substituted benzene-1,2-diols are reacted with a suitable alkylating agent, such as a hydroxy-protected dihaloalkane, to form a monoalkylated intermediate. This reaction is typically performed in a solvent like DMF.[2]

-

Intramolecular Cyclization: The monoalkylated intermediate undergoes intramolecular etherification upon prolonged heating, leading to the formation of the seven-membered benzodioxepinone ring.[2]

-

Deprotection: The protecting group on the hydroxyl function of the heterocyclic ring is removed.[2]

-

Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone to yield the final benzodioxepinone analogue. Various oxidizing agents, such as KMnO4 or conditions for Swern oxidation (oxalyl chloride and DMSO), can be employed depending on the nature of the substituents on the aromatic ring.[2]

Olfactory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a complex mixture that are responsible for its aroma.[3] In the context of Calone 1951 research, GC-O is used to assess the odor characteristics of newly synthesized analogues.

Typical GC-O Protocol:

-

Sample Preparation: The fragrance sample, such as a solution of a Calone 1951 analogue, is diluted in a suitable solvent (e.g., acetone).[4]

-

Gas Chromatographic Separation: The diluted sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.[5]

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification.[3]

-

Olfactory Detection: The second stream is directed to a heated sniffing port where a trained sensory panelist or "human detector" sniffs the effluent and describes the odor of each eluting compound.[3][6] The intensity and duration of the odor perception are also recorded.[6]

-

Data Correlation: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry port to identify the specific compounds responsible for particular aroma notes.[3]

Logical Workflow for Structure-Odor Relationship (SOR) Studies

The process of investigating the structure-odor relationship for molecules like Calone 1951 involves a systematic workflow that integrates chemical synthesis, purification, characterization, and sensory evaluation, often guided by computational modeling.

References

- 1. scribd.com [scribd.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]

- 6. gcms.cz [gcms.cz]

Methodological & Application

Synthesis of Watermelon Ketone from 4-Methylcatechol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Watermelon Ketone, commercially known as Calone 1951®, is a synthetic aromatic compound renowned for its distinct fresh, ozonic, and marine "sea-breeze" fragrance, with subtle fruity undertones reminiscent of watermelon. Its discovery in 1966 by Pfizer chemists marked a significant milestone in fragrance chemistry, leading to the popularization of the aquatic and marine fragrance family in perfumery. Beyond its use in fine fragrances, soaps, and other scented products, the unique benzodioxepinone structure of this compound serves as a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of novel biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of this compound (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) starting from 4-methylcatechol (B155104). Two primary synthetic routes are outlined, accompanied by quantitative data and characterization methods to aid researchers in the successful synthesis and verification of this important compound.

Synthetic Pathways Overview

The synthesis of this compound from 4-methylcatechol can be primarily achieved through two established routes. The classical approach involves a three-step sequence: a Williamson ether synthesis to form a diester intermediate, followed by an intramolecular Dieckmann condensation to create the seven-membered ring, and finally hydrolysis and decarboxylation. A more direct, one-pot approach involves the reaction of 4-methylcatechol with 1,3-dichloroacetone (B141476).

Caption: Overview of the two main synthetic routes to this compound.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as desired yield, purity, reaction conditions, and availability of reagents. The following table summarizes the quantitative data associated with the two primary synthetic pathways.

| Parameter | Route A: Williamson/Dieckmann | Route B: 1,3-Dichloroacetone | Reference |

| Starting Materials | 4-Methylcatechol, Methyl Bromoacetate (B1195939) | 4-Methylcatechol, 1,3-Dichloroacetone | |

| Overall Yield | 57-68% | up to 80% | [1] |

| Purity | High (recrystallization) | ≥98% (after purification) | [1] |

| Key Intermediates | Dimethyl 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetate | Not applicable (one-pot) | |

| Catalyst/Base | K₂CO₃, NaH, KI (optional) | Na₂CO₃, KI | [1] |

| Solvent | Acetone (B3395972), Toluene (B28343), DMF | Toluene, Butanone | [1] |

| Reaction Temp. | Reflux | 60-80°C | [1] |

| Reaction Time | Multi-step (hours per step) | 3-5 hours | [1] |

Route A: Williamson Ether Synthesis, Dieckmann Condensation, and Decarboxylation

This classical three-step synthesis is a reliable method for producing this compound. The overall yield can be significantly improved by using potassium iodide (KI) as a catalyst in the initial Williamson ether synthesis step, which facilitates the in-situ formation of the more reactive methyl iodoacetate.[1]

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Protocol - Route A

Step 1: Synthesis of Dimethyl 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetate (Diester Intermediate)

-

To a stirred solution of 4-methylcatechol (1.0 eq) in anhydrous acetone, add finely powdered potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

Heat the mixture to reflux.

-

Slowly add methyl bromoacetate (2.2 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diester intermediate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diester. The yield of this step can reach up to 95%.[1]

Step 2: Dieckmann Condensation

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous toluene.

-

Heat the suspension to 80-90°C.

-

Slowly add a solution of the diester intermediate (1.0 eq) in anhydrous toluene to the heated NaH suspension.

-

After the addition is complete, continue heating the mixture at reflux for 2-3 hours until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture in an ice bath and cautiously quench with a mixture of acetic acid and ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude cyclized product, 2-carbomethoxy-7-methyl-1,5-benzodioxepin-3-one.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cyclized product from the previous step, add a mixture of acetic acid and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture at reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or recrystallization from a mixture of acetone and hexane (B92381) to obtain a white crystalline solid.

Route B: One-Pot Synthesis from 4-Methylcatechol and 1,3-Dichloroacetone

This method offers a more streamlined approach to this compound, although yields can be variable and purification may be more challenging compared to the multi-step route.

Caption: Workflow for the one-pot synthesis of this compound (Route B).

Experimental Protocol - Route B

-

In a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add a 50% sodium carbonate (Na₂CO₃) solution (e.g., 480g for a 124g batch of 4-methylcatechol) under a nitrogen atmosphere.

-

Add 4-methylcatechol (1.0 eq, e.g., 124g) and heat the mixture to 60-80°C for 1-2 hours.

-

Add toluene (e.g., 800ml) and heat to reflux to remove water via a Dean-Stark trap.

-

Once water removal is complete, cool the mixture to 60-80°C.

-

Add an organic base (e.g., diethylamine) and a catalyst such as ammonium (B1175870) iodide or potassium iodide.

-

Slowly add a solution of 1,3-dichloroacetone (1.0-1.1 eq) in butanone (e.g., 300ml) dropwise to the reaction mixture while maintaining the temperature at 60-80°C.

-

After the addition is complete, maintain the reaction at reflux for 3-5 hours, monitoring by Gas Chromatography (GC) until the 1,3-dichloroacetone is consumed.

-

Cool the reaction mixture and filter to obtain the crude product. Recover the toluene from the filtrate.

-

Wash the crude product with a sodium sulfate solution until neutral.

-

Purify the product by reduced pressure distillation, followed by recrystallization of the collected distillate from a mixture of acetone and n-hexane to yield white crystalline this compound. This process can result in a yield of up to 80%.[1]

Characterization of this compound (Calone 1951®)

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following table provides the expected analytical data for this compound.

| Analysis | Expected Results |

| Appearance | White crystalline solid |

| Melting Point | 35-41°C |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| ¹H NMR (CDCl₃) | Data not available in search results |

| ¹³C NMR (CDCl₃) | Data not available in search results |

| IR (KBr, cm⁻¹) | Data not available in search results (Expect C=O stretch ~1715 cm⁻¹) |

| Mass Spec (EI) | Data not available in search results (Expect M⁺ at m/z = 178) |

Note: Specific spectroscopic data was not available in the provided search results. Researchers should perform their own analyses and compare with reference spectra from commercial suppliers or spectral databases.

Applications in Research and Development

-

Fragrance Chemistry: this compound is a foundational material for creating novel aquatic, marine, and ozonic fragrances. Its unique scent profile can be modified through structural alterations to study structure-odor relationships.

-

Medicinal Chemistry: The benzodioxepinone core of this compound is a versatile scaffold for the synthesis of new chemical entities. Its functional groups can be readily modified to explore potential biological activities.

-

Drug Development: As an intermediate, this compound can be used in the synthesis of more complex molecules with potential therapeutic applications, particularly in areas where the benzodioxepine moiety has shown activity.

Safety Information

-

4-Methylcatechol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-